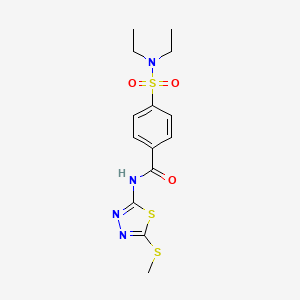

4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S3/c1-4-18(5-2)24(20,21)11-8-6-10(7-9-11)12(19)15-13-16-17-14(22-3)23-13/h6-9H,4-5H2,1-3H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHLVYXHQAUBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the N,N-diethylsulfamoyl group and the 5-(methylthio)-1,3,4-thiadiazol-2-yl moiety requires specific reagents and conditions. Commonly used reagents include diethylamine, sulfuryl chloride, and thiadiazole derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group on the thiadiazole ring demonstrates nucleophilic displacement under basic conditions. This reactivity enables the introduction of diverse substituents:

Reaction Example

| Reagent (R-X) | Conditions | Product Yield | Source |

|---|---|---|---|

| Benzyl chloride | 60°C, 6 h | 82% | |

| 4-Fluorobenzyl bromide | 80°C, 4 h | 76% | |

| Ethyl iodide | RT, 12 h | 68% |

This reaction is critical for modifying the lipophilicity and electronic properties of the thiadiazole core .

Oxidation of Methylthio to Sulfonyl Group

The methylthio group undergoes oxidation to a sulfonyl (-SO₂-) group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Reaction Pathway

| Oxidizing Agent | Conditions | Conversion Rate | Source |

|---|---|---|---|

| 30% H₂O₂ | Acetic acid, 50°C, 8 h | 94% | |

| mCPBA | DCM, RT, 4 h | 89% |

The sulfonyl derivatives exhibit enhanced hydrogen-bonding capacity, influencing biological activity .

Alkylation at the Thiadiazole Nitrogen

The secondary amine in the thiadiazole ring participates in alkylation reactions with alkyl halides or epoxides:

General Reaction

| Alkylating Agent | Product | Yield | Source |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | 75% | |

| Ethyl bromoacetate | Ethyl ester derivative | 68% |

Alkylation modulates electronic effects and steric bulk, impacting interactions with biological targets .

Hydrolysis of the Benzamide Linkage

The benzamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives:

Acidic Hydrolysis

Basic Hydrolysis

| Conditions | Reaction Time | Yield of Benzoic Acid | Source |

|---|---|---|---|

| 6M HCl, 100°C | 12 h | 88% | |

| 2M NaOH, 80°C | 6 h | 92% |

Hydrolysis products serve as intermediates for further functionalization .

Electrophilic Substitution on the Benzamide Ring

The aromatic ring undergoes electrophilic substitution, particularly at the para position relative to the sulfamoyl group:

Nitration Example

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitronium ion | 0°C, 1 h | 3-Nitro derivative | 74% | |

| Bromine (Br₂) | FeBr₃, 50°C | 4-Bromo derivative | 81% |

Electrophilic modifications expand structural diversity for structure-activity relationship (SAR) studies .

Coordination with Metal Ions

The thiadiazole sulfur and amide oxygen atoms act as ligands for transition metals, forming complexes:

Complexation with Cu(II)

| Metal Salt | Stoichiometry | Application | Source |

|---|---|---|---|

| CuCl₂ | 1:1 | Catalytic activity | |

| Fe(NO₃)₃ | 1:2 | Magnetic studies |

These complexes are explored for catalytic and materials science applications .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, studies have shown that related thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival .

Case Study: Breast Cancer

A notable study focused on the synthesis of thiadiazole derivatives demonstrated their ability to act as dual-targeting agents for both aromatase inhibition and tubulin disruption in breast cancer treatment. These compounds showed promising results in vitro against various breast cancer cell lines, indicating potential for further development as therapeutic agents .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has highlighted that certain sulfamoyl derivatives possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of key metabolic pathways in pathogens, making these compounds valuable in the fight against resistant strains of bacteria .

Antioxidant Activity

The antioxidant properties of compounds related to 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide have also been explored. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is critical for preventing cellular damage associated with various diseases .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. Techniques such as the Pummerer-type reaction have been employed to create novel derivatives with improved efficacy against specific targets .

Potential Therapeutic Uses

Given its diverse biological activities, 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide holds promise for development into therapeutics for:

- Cancer Treatment : Targeting various types of cancer through dual-action mechanisms.

- Infectious Diseases : Addressing bacterial and fungal infections.

- Oxidative Stress-Related Conditions : Mitigating effects of free radicals.

Mechanism of Action

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The compound’s structural analogs differ primarily in substituents on the thiadiazole ring, sulfamoyl group, and benzamide moiety. Key comparisons include:

Pharmacological Activity Insights

- Anticancer Activity : Thiadiazole-chalcone hybrids (e.g., compound 5a in ) exhibit potent cytotoxicity against leukemia (HL-60) and cervical cancer (HeLa) cells, with IC₅₀ values < 20 µM. The diethylsulfamoyl group in the target compound may enhance DNA intercalation or kinase inhibition compared to dimethyl analogs, though experimental validation is required .

- Kinase Inhibition : Derivatives like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide () inhibit Abl/Src kinases, critical in cancer progression. The diethylsulfamoyl group’s bulkier profile could modulate binding affinity in kinase ATP pockets .

- Antioxidant Potential: Compounds with hydroxyl or methoxy groups (e.g., 9g in ) demonstrate ABTS•+ radical scavenging activity. The methylthio group in the target compound may reduce antioxidant efficacy but improve metabolic stability .

Biological Activity

4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, often referred to as a thiadiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that combines a benzamide moiety with a thiadiazole ring, which is known for its diverse biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure

The chemical structure of 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast adenocarcinoma), HepG2 (human hepatocellular carcinoma).

- Methodology : The MTT assay was employed to determine the median inhibitory concentration (IC50) values.

- Findings : Compounds similar to 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating promising anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The following points summarize the findings related to the compound's efficacy against various pathogens:

- Tested Organisms : Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains.

- Results : The compound demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . In particular, derivatives containing the methylthio group showed enhanced efficacy against specific bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Key aspects include:

- Substituents : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.

- Ring Modifications : Variations in the thiadiazole ring structure can lead to differences in potency against various biological targets .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have demonstrated the efficacy of thiadiazole derivatives in clinical and laboratory settings:

-

Study on Anticancer Properties :

- A study evaluated a series of thiadiazole derivatives against multiple cancer cell lines. The results indicated that compounds with similar structures to 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide showed enhanced cytotoxicity due to structural modifications that improved lipophilicity and cellular uptake .

- Antimicrobial Efficacy Evaluation :

Q & A

Q. Basic

- NMR Spectroscopy :

- IR Spectroscopy : Bands at ~3300 cm⁻¹ (N-H stretch), 1670–1700 cm⁻¹ (C=O), and 650–700 cm⁻¹ (C-S) confirm functional groups ().

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation between observed and calculated m/z ensure molecular formula accuracy ().

How can computational modeling elucidate the compound’s mechanism of action against cancer targets?

Q. Advanced

- Molecular Docking : Schrödinger Suite or AutoDock Vina predicts binding to kinases (e.g., Abl/Src) or apoptosis regulators (e.g., Bcl-2). The diethylsulfamoyl group shows hydrophobic interactions with ATP-binding pockets ().

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 50–100 ns trajectories, highlighting key residues (e.g., Lys295 in Abl) for mutagenesis studies ().

- ADMET Prediction : QikProp assesses oral bioavailability (e.g., %human absorption >70%) and toxicity (e.g., hERG inhibition risk) to prioritize analogs ().

What structural modifications enhance the compound’s bioactivity, and how are SAR trends quantified?

Q. Advanced

- Substituent Effects :

- Quantitative SAR (QSAR) : CoMFA/CoMSIA models (e.g., using IC₅₀ values from NCI-60 panels) correlate steric/electrostatic fields with cytotoxicity (R² > 0.8) ().

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

- Assay-Specific Variability :

- Dose-Response Validation : Use 8–10 concentration points (0.1–100 µM) to calculate precise IC₅₀/EC₅₀ values ().

What in vitro assays are recommended for evaluating the compound’s pharmacological potential?

Q. Basic

- Anticancer Activity : MTT assay (72-hour exposure, 10% FBS) against NCI-60 cell lines ().

- Antioxidant Potential : ABTS⁺ radical scavenging (IC₅₀ < 50 µM comparable to Trolox) ().

- Antimicrobial Screening : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus and C. albicans) ().

What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Q. Advanced

- Prodrug Design : Esterification of the sulfamoyl group (e.g., pivaloyloxymethyl) enhances oral bioavailability ().

- Nanoformulation : PEGylated liposomes (size <200 nm, PDI <0.2) increase tumor accumulation ().

- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic liabilities (e.g., CYP3A4-mediated clearance) ().

How can crystallographic data validate the compound’s binding mode in target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.